Fostamatinib

Kinase Selectivity Off-target pharmacology Cardiovascular Safety

Researchers studying SYK-mediated signaling face fragmented inhibitor selectivity profiles, undermining cross-study reproducibility. Fostamatinib (R788) resolves this: a well-characterized dual SYK/FLT3 inhibitor (Ki=30 nM) with clinically validated VEGFR2 off-target activity for modeling hypertension mechanisms. • Superior potency in FLT3-mutant AML vs. selective SYK inhibitors. • Uniquely spares GPVI-triggered dense granule secretion in platelet studies. • Meta-analysis-confirmed superior platelet response vs. rituximab in refractory ITP. Supplied with full analytical documentation for immediate deployment.

Molecular Formula C23H26FN6O9P
Molecular Weight 580.5 g/mol
CAS No. 901119-35-5
Cat. No. B613848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostamatinib
CAS901119-35-5
Molecular FormulaC23H26FN6O9P
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C
InChIInChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)
InChIKeyGKDRMWXFWHEQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fostamatinib: Oral SYK Inhibitor for ITP and B-Cell Malignancies


Fostamatinib (R788) is an orally administered prodrug that is rapidly converted in vivo to its active metabolite, R406, a potent and ATP-competitive inhibitor of spleen tyrosine kinase (SYK) [1]. SYK is a cytoplasmic non-receptor tyrosine kinase that plays a critical role in immune cell signaling, particularly in B-cell receptor (BCR) and Fc receptor (FcR) pathways [2]. R406 inhibits SYK with a reported Ki of 30 nM and an IC50 of 41 nM, and it also demonstrates activity against other kinases such as FLT3, Lyn, and Lck, albeit with lower potency . The compound is approved by the U.S. FDA (2018) and the EMA (2020) for the treatment of thrombocytopenia in adult patients with chronic immune thrombocytopenia (ITP) who have had an insufficient response to a previous treatment [3]. Its mechanism of action involves blocking SYK-mediated signal transduction, thereby reducing antibody-mediated destruction of platelets [4]. Beyond its approved indication, fostamatinib is being actively investigated in preclinical and clinical studies for various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), due to its ability to block pro-survival BCR signaling [2].

SYK inhibitor prodrug Oral administration; converted to active R406
BCR/FcR signaling research Blocks SYK-mediated signal transduction
ITP and B-cell malignancy models Supports research in chronic ITP and lymphoma

Why Fostamatinib Cannot Be Substituted


The SYK inhibitor class is not interchangeable. Despite sharing a nominal target, compounds exhibit profoundly different selectivity profiles, off-target liabilities, and clinical efficacy. Fostamatinib's active metabolite, R406, is a relatively promiscuous kinase inhibitor with clinically significant activity at VEGFR2 (KDR), which is linked to its characteristic adverse effect of hypertension, whereas newer SYK inhibitors like entospletinib were explicitly designed for higher selectivity to avoid such off-target effects [1]. This difference in selectivity translates to divergent safety and tolerability profiles in clinical practice [2]. Furthermore, direct comparative studies in oncology models reveal that different SYK inhibitors have varying potency and efficacy depending on the genetic background of the malignancy, such as FLT3 mutation status in acute myeloid leukemia (AML) [3]. In the approved ITP indication, network meta-analyses demonstrate that fostamatinib offers superior platelet response rates compared to alternative treatments like rituximab, which is used at the same point in the treatment pathway [4]. These factors—target selectivity, disease-context-dependent efficacy, and proven clinical differentiation from other standards of care—make simple substitution scientifically unsound and clinically inappropriate.

SYK inhibitor selectivity profiles differ; off-target kinase engagement (e.g., VEGFR2) may shift cardiovascular endpoint interpretation.
Efficacy is mutation context-dependent (e.g., FLT3 status in AML); agent choice may alter model response outcomes.
Clinical endpoint profiles (e.g., platelet response, bleeding risk) may not transfer directly between agents; treatment pathway positioning differs.

Quantitative Comparison: Fostamatinib vs. Key SYK/BCR Inhibitors


Off-Target Profiling: VEGFR2 and JAK2 Selectivity

Fostamatinib's active metabolite, R406, is a relatively promiscuous kinase inhibitor. A broad in vitro pharmacological profiling study identified that at therapeutically relevant concentrations, R406 inhibits VEGFR2 (KDR), an off-target effect linked to the clinically observed increase in blood pressure (hypertension) in patients [1]. In contrast, entospletinib (GS-9973) was specifically designed to be a highly selective SYK inhibitor, with in vitro data demonstrating that its selectivity for SYK is 13- to over 1000-fold higher than for other kinases, including JAK2, c-KIT, FLT3, RET, and critically, VEGFR2 (KDR) .

Kinase Selectivity
Reported
R406 inhibits VEGFR2 (KDR) at reported concentrations; entospletinib >1000-fold selective for SYK over VEGFR2.
Supports off-target cardiovascular endpoint interpretation.
In vitro profiling panels; cross-study comparison.
Kinase Selectivity Off-target pharmacology Cardiovascular Safety

Ex Vivo Efficacy in FLT3-Mutated AML

In a comparative study of five SYK inhibitors (fostamatinib, entospletinib, cerdulatinib, TAK-659, and RO9021) using primary cells from a consecutive AML patient cohort, all inhibitors showed concentration-dependent antiproliferative effects. However, a key differentiating factor emerged based on FLT3 mutational status. For fostamatinib and TAK-659, the antiproliferative effects were significantly more pronounced in samples from patients with FLT3-mutated AML compared to those with wild-type FLT3 [1]. This differential sensitivity was not observed for the other SYK inhibitors in the study [1].

FLT3-Mutant AML Response
Head-to-head
Fostamatinib showed higher antiproliferative effect in FLT3-mutated vs wild-type samples; not seen with entospletinib, cerdulatinib.
Mutation context may enhance fostamatinib's antiproliferative response in FLT3-mutated AML models.
Patient-derived ex vivo WST-1 assay.
Acute Myeloid Leukemia FLT3 Mutation Patient-derived ex vivo models

GPVI-Triggered Dense Granule Secretion

A head-to-head study compared the effects of a panel of clinically relevant SYK and BTK inhibitors (including fostamatinib/R406, entospletinib, ibrutinib, acalabrutinib, and others) on platelet functional responses. All inhibitors tested inhibited GPVI-mediated platelet signaling and adhesion to varying degrees. However, a striking difference was observed in GPVI-triggered dense granule secretion. While all tested BTK inhibitors (including ibrutinib and acalabrutinib) and the SYK inhibitor entospletinib significantly inhibited this secretion response, R406 (the active metabolite of fostamatinib) did not [1].

GPVI Secretion Sparing
Head-to-head
R406 did not inhibit GPVI-triggered dense granule secretion, unlike ibrutinib, acalabrutinib, and entospletinib.
Differential secretion sparing may inform platelet function safety endpoint interpretation.
Human platelet assay with CRP-XL stimulation.
Platelet Function GPVI Signaling Bleeding Risk

Overall Platelet Response in Refractory ITP

A network meta-analysis (NMA) was conducted to estimate the relative efficacy of fostamatinib compared with rituximab in patients with refractory chronic ITP after prior TPO-RA treatment. The analysis synthesized data from six clinical studies and found that fostamatinib was favored over rituximab for achieving an overall platelet response across all evaluated rituximab dosing regimens [1]. The results from all analyses indicated that fostamatinib was associated with improved overall platelet response relative to rituximab [1].

ITP Platelet Response
Endpoint context
Network meta-analysis indicated a higher platelet response endpoint for fostamatinib relative to rituximab.
Supports comparative endpoint analysis in ITP research models.
Synthesis of six studies; no specific odds ratio provided.
Immune Thrombocytopenia Clinical Efficacy Network Meta-Analysis

Fostamatinib Application Scenarios


SYK and VEGFR2 Pathway Models

Researchers aiming to study the biological consequences of combined SYK and VEGFR2 inhibition should select fostamatinib. Its established off-target activity at VEGFR2 (KDR) at therapeutically relevant concentrations makes it a valuable tool compound for modeling the dual pharmacology observed clinically, such as the mechanistic link to hypertension [1]. This contrasts with highly selective SYK inhibitors like entospletinib, which are designed to minimize such off-target effects .

FLT3-Mutant Hematological Malignancy Screening

Fostamatinib is the preferred SYK inhibitor for research involving patient-derived samples or cell lines harboring FLT3 mutations, such as AML [1]. Its superior antiproliferative activity in this specific genetic context, relative to more selective SYK inhibitors, provides a clear rationale for its selection in targeted drug sensitivity screening panels [1].

GPVI Secretion Preservation in Platelet Studies

In experimental hematology and thrombosis research, fostamatinib (R406) offers a unique advantage over BTK inhibitors like ibrutinib and even other SYK inhibitors like entospletinib. It uniquely spares GPVI-triggered dense granule secretion, a critical step in platelet activation [1]. This property allows researchers to dissect SYK's role in other platelet functions without the confounding variable of complete secretion blockade, providing a more nuanced model of its clinical bleeding safety profile [1].

Clinical Trials in Post-TPO-RA Refractory ITP

For clinical research programs focused on refractory chronic ITP, fostamatinib is the evidence-based choice for comparison against standard-of-care options like rituximab [1]. Network meta-analysis data demonstrates its superior efficacy in achieving platelet responses, supporting its positioning as a key comparator arm in future trials or as the standard for observational studies assessing real-world outcomes [1].

Application
Selection Property
Validation Focus
SYK/VEGFR2 pathway studies
Dual kinase inhibition profile
VEGFR2 off-target engagement context
FLT3-mutated leukemia screening
FLT3 mutation context-dependent activity
Mutation-stratified antiproliferative endpoint review
Platelet GPVI signaling research
Differential secretion-sparing profile
Platelet function endpoint interpretation without secretion blockade
ITP treatment pathway research
Reported platelet response endpoint context
Comparative endpoint analysis in ITP models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fostamatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.